3-Azidooxetane
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Overview
Description
3-Azidooxetane is a chemical compound with the molecular formula C3H5N3O . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound has been improved in recent years. The literature methods for the preparation of this compound either employed toxic solvents, gave low yields or impurified product, or could not be reproduced, a new synthesis method was developed to afford pure material and satisfying yields .Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The average mass of the molecule is 187.240 Da and the monoisotopic mass is 187.132080 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. For instance, the formation of the oxetane ring from an epoxide requires 13-17 kcal/mol activation energy .Scientific Research Applications
Synthesis and Performance
3-Azidooxetane is recognized for its role in the field of energetic binders, primarily due to its advantageous properties when compared to hydroxy-terminated glycidyl azide polymer (GAP). The molecule's structure facilitates only terminating primary hydroxyl groups during polymerization, resulting in uniform products. This attribute makes it a superior choice over glycidyl azide, which allows two ring-opening modes during polymerization, leading to non-uniform products. A study by Born et al. (2021) focused on developing an improved synthesis method for this compound, aiming to address the shortcomings of previous methods such as the use of toxic solvents, low yields, and impure products. The study successfully created a synthesis method that provides pure this compound and satisfying yields, marking a significant advancement in the production of this compound (Born, Karaghiosoff, & Klapötke, 2021).
Environmental Considerations
The study also delved into the environmental impact of this compound. Through an in-depth analysis using various methods such as vibrational and multinuclear NMR spectroscopy, differential scanning calorimetry, and elemental analysis, it was determined that this compound presents as an environmentally benign substitute compared to its counterparts. This attribute is crucial, especially in the context of modern chemical synthesis, where environmental impact is a significant consideration (Born, Karaghiosoff, & Klapötke, 2021).
Future Directions
The use of 3-Azidooxetane in drug discovery campaigns has been highlighted in recent research . The oxetane ring is an emergent, underexplored motif in drug discovery that shows attractive properties such as low molecular weight, high polarity, and marked three-dimensionality . Future research will likely continue to explore the potential benefits and challenges of using this compound in various applications .
Mechanism of Action
Target of Action
3-Azidooxetane is primarily used in the field of energetic binders . Its primary targets are the polymer carbon chains containing three-membered α (epoxy) and four-membered β (oxetane) rings . These rings readily open via σ-bond cleavage under the action of various catalytic systems to form linear polymers .
Mode of Action
This compound interacts with its targets through a process known as polymerization . This process involves the opening of the α and β rings in the polymer carbon chains . The polymerization of this compound results in the formation of only terminating primary hydroxyl groups . This is an elegant solution to the problem of non-uniform chain termination that occurs with other compounds like glycidyl azide .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of polymers and copolymers . This is most commonly performed by means of ionic (cationic) or ionic coordination polymerization . The reaction of triisobutylaluminum–water (TIBA– water) is the most efficient catalyst for this process .
Pharmacokinetics
It’s worth noting that the synthesis of this compound avoids the use of toxic solvents, which could potentially impact its bioavailability .
Result of Action
The result of this compound’s action is the formation of linear polymers with only terminating primary hydroxyl groups . This leads to homogenous curing results, unlike other compounds like glycidyl azide . Additionally, the strength properties of the copolymers enhance and the degree of crystallinity decreases with increasing fraction of poly-AMMO in the BAMO/AMMO copolymers .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of various catalytic systems . For instance, the reaction of triisobutylaluminum–water is the most efficient catalyst for the polymerization of this compound . Additionally, the synthesis process of this compound has been developed to afford pure material and satisfying yields, improving its safety and efficacy .
Biochemical Analysis
Biochemical Properties
It is known that oxetanes, a class of compounds to which 3-Azidooxetane belongs, have been used as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups to improve the chemical properties of target molecules for drug discovery purposes . The specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.
Molecular Mechanism
It is known that the polymerization of similar compounds, such as 3,3-bis(azidomethyl)oxetane (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO), involves the formation of a catalytic complex . This suggests that this compound may also interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been suggested that the polymerization of similar compounds can lead to the formation of polymers with enhanced strength properties and decreased crystallinity .
Properties
IUPAC Name |
3-azidooxetane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c4-6-5-3-1-7-2-3/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBNHYWWBQMQNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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